2-(naphthalen-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine
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Overview
Description
2-(naphthalen-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine is a complex organic compound that features a naphthalene ring, a benzodioxole ring, and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the benzodioxole and benzoxazole moieties through a series of condensation and cyclization reactions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield amines or alkanes.
Scientific Research Applications
2-(naphthalen-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may have potential as a fluorescent probe or as a bioactive molecule in drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalen-2-yl-cyclohexanone: This compound shares the naphthalene ring but differs in the presence of a cyclohexanone moiety.
2-Naphthalen-2-yl-thiazoles: These compounds feature a thiazole ring instead of the benzoxazole ring.
2-Naphthalen-2-yl-ethylamine: This compound has an ethylamine group instead of the benzodioxole and benzoxazole rings.
Uniqueness
What sets 2-(naphthalen-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine apart is its unique combination of aromatic rings and functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H15N3O5 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-(2-naphthalen-2-yl-1,3-benzoxazol-6-yl)-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C25H15N3O5/c29-28(30)21-12-24-23(31-14-32-24)10-18(21)13-26-19-7-8-20-22(11-19)33-25(27-20)17-6-5-15-3-1-2-4-16(15)9-17/h1-13H,14H2 |
InChI Key |
FJAYYOBNIXPJNY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)N=C(O4)C5=CC6=CC=CC=C6C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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